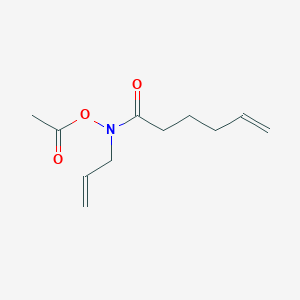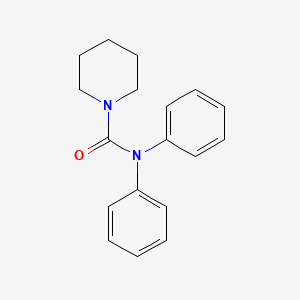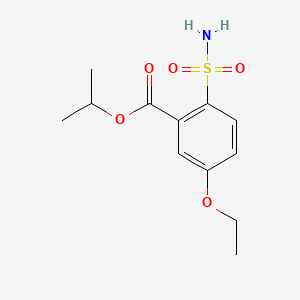![molecular formula C11H14N2O3 B14450708 [Nitroso(3-phenylpropyl)amino]acetic acid CAS No. 75822-14-9](/img/structure/B14450708.png)
[Nitroso(3-phenylpropyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Nitroso(3-phenylpropyl)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with nitrous acid, followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Nitroso(3-phenylpropyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
[Nitroso(3-phenylpropyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroso compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Nitroso(3-phenylpropyl)amino]acetic acid involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **Nitroso(2-phenylethyl)amino]acetic acid
- **Nitroso(4-phenylbutyl)amino]acetic acid
Uniqueness
[Nitroso(3-phenylpropyl)amino]acetic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The length of the carbon chain and the position of the nitroso group contribute to its distinct chemical and biological properties.
Properties
CAS No. |
75822-14-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[nitroso(3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-13(12-16)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
InChI Key |
CWMYNGNXCPJXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)



![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)




![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
